molecular formula C8H16Ge B14596722 Germane, trimethyl(3-methyl-1-butynyl)- CAS No. 61228-16-8

Germane, trimethyl(3-methyl-1-butynyl)-

Cat. No.: B14596722
CAS No.: 61228-16-8
M. Wt: 184.84 g/mol
InChI Key: JQQLQOMJXXLHCC-UHFFFAOYSA-N
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Description

Germane, trimethyl(3-methyl-1-butynyl)- (CAS 61228-12-4) is an organogermanium compound with the molecular formula C₁₁H₂₄Ge₂ and a molecular weight of 301.6 g/mol . Its IUPAC name, trimethyl-(2-methyl-4-trimethylgermylbut-3-yn-2-yl)germane, reflects a structure featuring two germanium atoms bonded to methyl groups and a branched alkyne moiety. This compound is primarily used in organic synthesis and materials science, particularly in the development of germanium-containing semiconductors and optoelectronic materials .

Key properties include:

  • Structural complexity: The presence of two germanium atoms and a propargyl group enables unique reactivity in cross-coupling and cyclization reactions.
  • Thermal stability: Organogermanium compounds generally exhibit higher thermal stability compared to silicon analogs, making them suitable for high-temperature applications .

Properties

CAS No.

61228-16-8

Molecular Formula

C8H16Ge

Molecular Weight

184.84 g/mol

IUPAC Name

trimethyl(3-methylbut-1-ynyl)germane

InChI

InChI=1S/C8H16Ge/c1-8(2)6-7-9(3,4)5/h8H,1-5H3

InChI Key

JQQLQOMJXXLHCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C#C[Ge](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Germane, trimethyl(3-methyl-1-butynyl)- typically involves the reaction of germanium tetrachloride with trimethylaluminum and 3-methyl-1-butyne. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme is as follows:

GeCl4+Al(CH3)3+CH3CCCH2CH3Ge(CH3)3CCCH2CH3+AlCl3\text{GeCl}_4 + \text{Al(CH}_3\text{)}_3 + \text{CH}_3\text{C}\equiv\text{CCH}_2\text{CH}_3 \rightarrow \text{Ge(CH}_3\text{)}_3\text{C}\equiv\text{CCH}_2\text{CH}_3 + \text{AlCl}_3 GeCl4​+Al(CH3​)3​+CH3​C≡CCH2​CH3​→Ge(CH3​)3​C≡CCH2​CH3​+AlCl3​

Industrial Production Methods

Industrial production of Germane, trimethyl(3-methyl-1-butynyl)- involves scaling up the laboratory synthesis methods. This includes the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Germane, trimethyl(3-methyl-1-butynyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium oxides.

    Reduction: Reduction reactions can convert the compound to lower oxidation state germanium compounds.

    Substitution: The trimethyl and 3-methyl-1-butynyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.

Scientific Research Applications

Germane, trimethyl(3-methyl-1-butynyl)- has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.

    Biology: Research is ongoing to explore its potential biological activities and effects.

    Medicine: The compound is being investigated for its potential therapeutic properties.

    Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which Germane, trimethyl(3-methyl-1-butynyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways, leading to changes in cellular functions. Detailed studies are required to fully elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
Germane, trimethyl(3-methyl-1-butynyl)- C₁₁H₂₄Ge₂ 301.6 61228-12-4 Alkyne, Trimethylgermyl
Silane, bis(trimethyl)-propyne analog C₁₁H₂₄Si₂ 212.48 - Alkyne, Trimethylsilyl
Germane, trimethyl(phenylmethyl)- C₁₀H₁₆Ge 208.87 2848-62-6 Phenylmethyl, Trimethylgermyl
Germane, trimethyl(phenylseleno)- C₉H₁₄GeSe 260.68 - Phenylseleno, Trimethylgermyl

Research Findings and Unique Properties

  • Germane, trimethyl(3-methyl-1-butynyl)- demonstrates superior thermal stability compared to silicon analogs, critical for high-temperature material synthesis .
  • The alkyne moiety enables participation in click chemistry and cycloadditions, unlike phenylmethyl or phenylseleno derivatives .
  • Unlike tin analogs, germanium compounds exhibit lower toxicity , making them preferable in biomedical research .

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